

A Comparative Guide to Enol Acetates as Versatile Intermediates in Organic Synthesis

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Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

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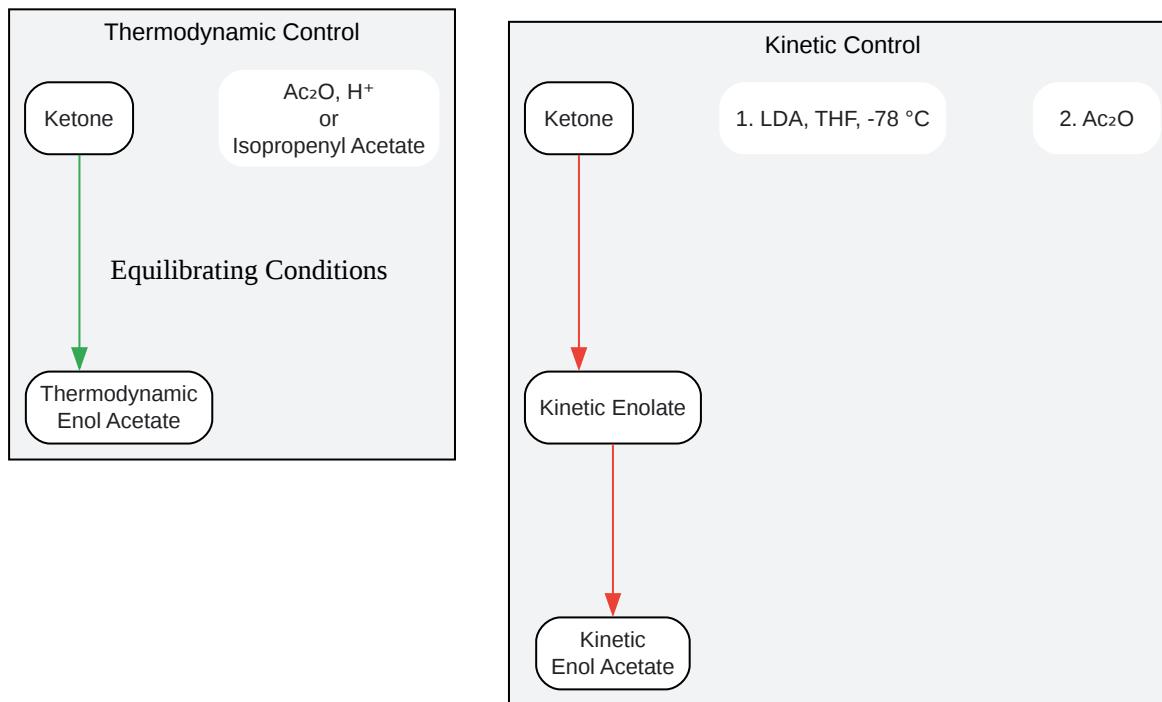
For Researchers, Scientists, and Drug Development Professionals

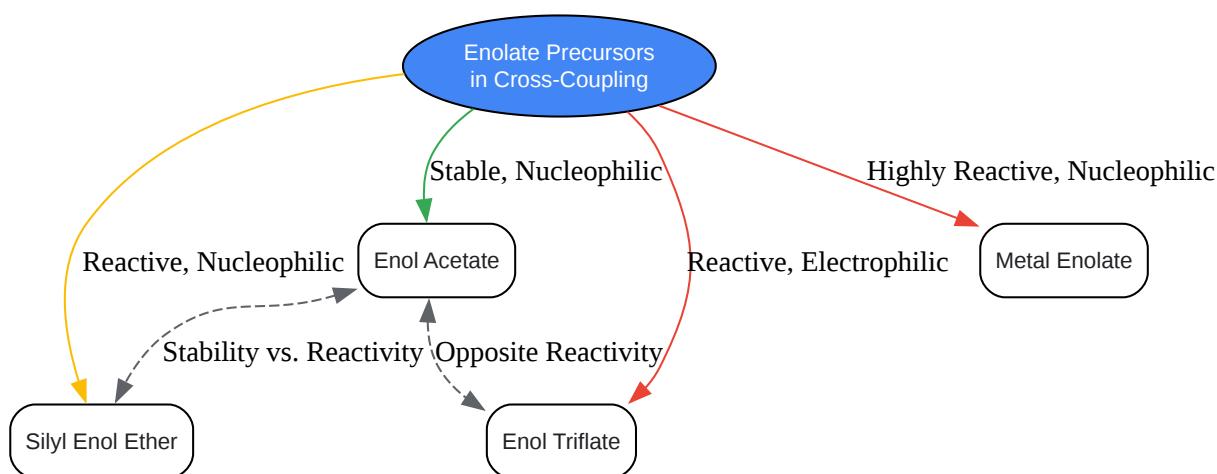
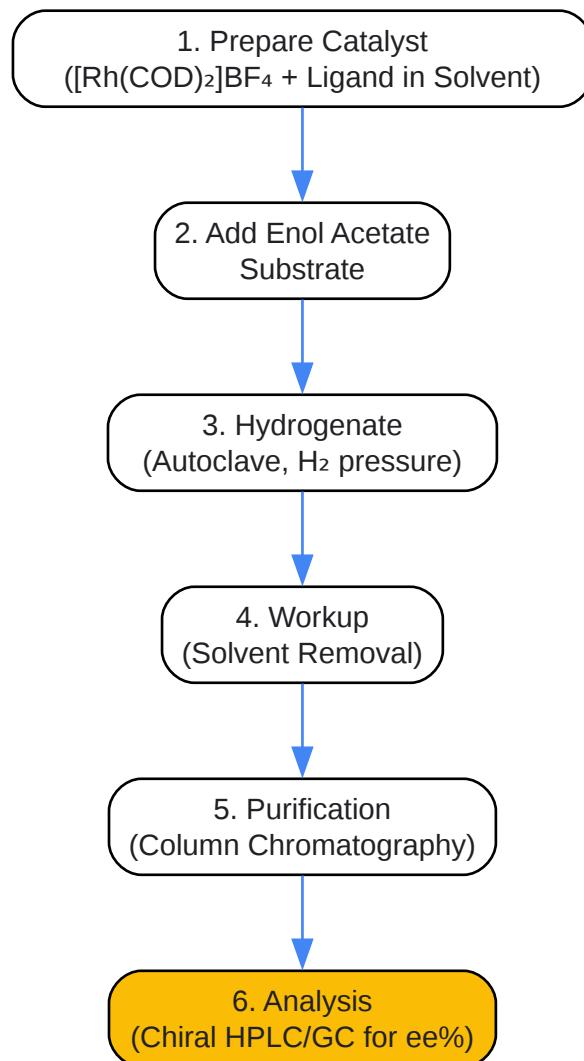
Enol acetates are highly valuable and versatile intermediates in modern organic synthesis. Their stability compared to other enolate precursors, coupled with their diverse reactivity, makes them powerful tools for the construction of complex molecular architectures. This guide provides an objective comparison of enol acetates with alternative synthetic intermediates, supported by experimental data and detailed protocols for key transformations.

Formation of Enol Acetates

Enol acetates are typically synthesized from ketones via treatment with acetic anhydride and an acid catalyst, or by reacting a ketone with isopropenyl acetate.^{[1][2]} These methods generally favor the formation of the thermodynamically more stable, more substituted enol acetate.^{[2][3]} Alternatively, kinetically controlled deprotonation of a ketone with a strong base like lithium diisopropylamide (LDA) followed by trapping with acetic anhydride can provide access to the less substituted (kinetic) enol acetate.^{[3][4]}

Diagram 1: General Formation of Enol Acetates



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